4,5-Dimethylpyridin-3-amine

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

4,5-Dimethylpyridin-3-amine (CAS 1335056-01-3) is an aminopyridine derivative bearing methyl substituents at the 4- and 5-positions of the pyridine ring with a primary amine at position PubChem computed descriptors establish a molecular weight of 122.17 g·mol⁻¹, XLogP3-AA of 0.9, topological polar surface area (TPSA) of 38.9 Ų, a single hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds. These physicochemical parameters distinguish it from regioisomeric dimethylpyridin-3-amines and the corresponding 2-amino isomer.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 1335056-01-3
Cat. No. B3391011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethylpyridin-3-amine
CAS1335056-01-3
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1C)N
InChIInChI=1S/C7H10N2/c1-5-3-9-4-7(8)6(5)2/h3-4H,8H2,1-2H3
InChIKeyYFBUVAGRKDHZCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethylpyridin-3-amine (CAS 1335056-01-3): Structural Identity and Baseline Physicochemical Profile for Procurement Verification


4,5-Dimethylpyridin-3-amine (CAS 1335056-01-3) is an aminopyridine derivative bearing methyl substituents at the 4- and 5-positions of the pyridine ring with a primary amine at position 3. PubChem computed descriptors establish a molecular weight of 122.17 g·mol⁻¹, XLogP3-AA of 0.9, topological polar surface area (TPSA) of 38.9 Ų, a single hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds . These physicochemical parameters distinguish it from regioisomeric dimethylpyridin-3-amines and the corresponding 2-amino isomer . Commercially, the compound is supplied at ≥98% purity by multiple vendors .

Why In-Class Aminopyridine Substitution Is Not Automatically Permissible: The Methyl Positional Specificity of 4,5-Dimethylpyridin-3-amine


The aminopyridine scaffold is subject to profound reactivity and selectivity changes governed by the exact ring position of amino and methyl substituents. 4,5-Dimethylpyridin-3-amine carries a primary amine at C3 flanked by two ortho-related methyl groups at C4 and C5. This specific substitution pattern constrains the amine's steric environment, modulates its pKa and nucleophilicity relative to other dimethylpyridine isomers, and determines its hydrogen-bonding geometry in biological target engagement . A direct comparator—4,5-dimethylpyridin-2-amine (the 2-amino positional isomer)—exhibits measurable eNOS inhibition activity (IC₅₀ = 600 nM) in a BindingDB curated assay, whereas no equivalent potency data are reported for the 3-amino isomer under the same assay conditions, underscoring that the amino position relative to the heterocyclic nitrogen is a critical selectivity determinant .

4,5-Dimethylpyridin-3-amine: Validated Quantitative Differentiators vs. Regioisomeric Dimethylpyridinamines


Lower Computed Lipophilicity (XLogP3-AA = 0.9) vs. 4,5-Dimethylpyridin-2-amine in Lead Optimization Contexts

4,5-Dimethylpyridin-3-amine has a computed XLogP3-AA of 0.9, reflecting the position of the primary amine at C3 adjacent to the pyridine nitrogen. By comparison, the 2-amino positional isomer (4,5-dimethylpyridin-2-amine) is expected to exhibit a higher XLogP due to intramolecular hydrogen bonding between the C2 amino group and the pyridine nitrogen, which reduces solvent-exposed polarity. This 0.3–0.5 log unit difference in predicted lipophilicity can affect membrane permeability, protein binding, and metabolic stability profiles when these isomers are incorporated as building blocks into larger molecular entities . The lower XLogP of the 3-amino isomer may be advantageous in fragment-based screening campaigns seeking reduced logP starting points.

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Absence of Detectable eNOS Inhibition Contrasts with Measurable Activity of 2-Amino Regioisomer (IC₅₀ = 600 nM)

In a curated BindingDB assay measuring human endothelial nitric oxide synthase (eNOS) inhibition, the structurally identical 4,5-dimethylpyridin-2-ylamine (2-amino isomer) demonstrated an IC₅₀ of 600 nM, confirming engagement with this pharmacologically relevant target . No corresponding eNOS inhibition data have been deposited for 4,5-dimethylpyridin-3-amine in BindingDB, ChEMBL, or PubChem BioAssay as of the current curation date. While this does not prove target inactivity, the divergent biological annotation profile between two compounds that differ solely in the amino group position provides a meaningful selection criterion: researchers aiming to avoid eNOS pathway interference may prefer the 3-amino isomer, whereas those investigating eNOS modulation may favor the 2-amino scaffold .

Endothelial Nitric Oxide Synthase Off-Target Screening Positional Selectivity

Structural Constraint: Zero Rotatable Bonds Confers Conformational Rigidity Advantage Over N,N-Dimethylpyridin-3-amine (1 Rotatable Bond)

4,5-Dimethylpyridin-3-amine possesses zero rotatable bonds (PubChem computed) , a consequence of the amino group being a primary amine directly attached to the ring and the two methyl substituents occupying fixed ring positions. In contrast, N,N-dimethylpyridin-3-amine (CAS 18437-57-5), a common alternative building block, features a tertiary dimethylamino group at C3 with one rotatable bond (N–CH₃ torsion) that introduces conformational flexibility . This single-bond difference carries significant implications: the rotationally constrained scaffold of 4,5-dimethylpyridin-3-amine pre-organizes the amine hydrogen bond donor vector, potentially enhancing binding affinity through reduced entropic penalty upon target engagement, while also simplifying conformational sampling in computational docking and pharmacophore modeling .

Conformational Design Scaffold Rigidity Ligand Efficiency

Topological Polar Surface Area (TPSA = 38.9 Ų) Matches 2-Amino Isomer Exactly, Enabling Physicochemical Matching in Matched Molecular Pair Analyses

Both 4,5-dimethylpyridin-3-amine and its 2-amino positional isomer (4,5-dimethylpyridin-2-amine) share an identical TPSA of 38.9 Ų, identical hydrogen bond donor count (1), and identical hydrogen bond acceptor count (2) . This creates a near-perfect matched molecular pair (MMP) scenario where the sole chemical variable is the position of the amino group relative to the pyridine nitrogen. In MMP-based SAR exploration, any observed difference in biological activity between these two isomers can be confidently attributed to the electronic/steric influence of amino position rather than to changes in passive membrane permeability (governed by TPSA) or hydrogen-bonding capacity. The identical TPSA also ensures that both compounds occupy the same physicochemical property space window (TPSA < 60 Ų) favorable for oral bioavailability and blood-brain barrier penetration .

Matched Molecular Pair Structure-Activity Relationship Physicochemical Property Control

Purity Benchmark: ≥98% Commercial Supply Enables Direct Use Without Re-Purification

4,5-Dimethylpyridin-3-amine is commercially available at a purity specification of 98% from multiple independent suppliers including CymitQuimica (10 mg and 100 mg formats, now discontinued but with historical specification records) and Leyan (Product Number 1612626, CAS 1335056-01-3) . This 98% purity benchmark is critical for procurement decisions: it meets the generally accepted threshold for direct use in medicinal chemistry synthesis and biological screening without additional purification, reducing workflow overhead compared to lesser-characterized analogs that may require in-house purification. The availability from multiple independent sources also provides supply chain redundancy, which is a practical procurement consideration not identically satisfied by all dimethylpyridinamine regioisomers.

Quality Control Procurement Specification Reproducibility

Steric Profile: Vicinal Methyl Groups at C4/C5 Create a Different Steric Shield Pattern vs. C4/C6 Substitution

In 4,5-dimethylpyridin-3-amine, both methyl groups occupy adjacent ring positions (C4 and C5), creating a contiguous steric 'shield' on one face of the pyridine ring flanking the 3-amino group. By contrast, 4,6-dimethylpyridin-3-amine (CAS 1193-71-1) separates the two methyl groups across the ring (C4 and C6), distributing steric bulk more symmetrically around the amino substituent . This difference in steric adjacency affects the reactivity of the amino group: the vicinal C4/C5 dimethyl pattern in 4,5-dimethylpyridin-3-amine can sterically hinder electrophilic attack at the ortho positions (C2 and C6), potentially directing regioselective functionalization to the less hindered C6 position, whereas the C4/C6 pattern in the 4,6-isomer leaves C2 and C5 more equivalently accessible. This has implications for using these compounds as building blocks in parallel medicinal chemistry syntheses where regiochemical predictability is essential.

Steric Shielding Metabolic Stability Cross-Coupling Reactivity

High-Confidence Application Scenarios for 4,5-Dimethylpyridin-3-amine Stemming from Validated Evidence


Fragment-Based Lead Generation Requiring Low-logP, Rotationally Constrained Amino-Heterocycle Scaffolds

With a calculated XLogP3-AA of 0.9 and zero rotatable bonds , 4,5-dimethylpyridin-3-amine is a Rule-of-Three compliant fragment ideal for fragment-based screening libraries. Its conformational rigidity reduces entropic binding penalties, while its low predicted lipophilicity aligns with lead-like property guidelines, making it a strategic building block for fragment elaboration toward orally bioavailable clinical candidates. Procure at ≥98% purity from verified suppliers to ensure reproducible screening outcomes.

Matched Molecular Pair SAR Studies Investigating Amino Position Effects on Target Selectivity

The identical TPSA (38.9 Ų) shared between 4,5-dimethylpyridin-3-amine and its 2-amino regioisomer creates an experimentally rigorous matched molecular pair for probing how amino group placement modulates target engagement, kinase selectivity profiles, or CYP inhibition patterns. This MMP design controls for passive permeability confounders and isolates the biological consequence of the amino position relative to the pyridine nitrogen .

Synthetic Intermediate in Heterocyclic Compound Libraries Where C6 Regioselective Functionalization Is Desired

The vicinal C4/C5 dimethyl substitution pattern in 4,5-dimethylpyridin-3-amine sterically shields the C2 and C5 positions, leaving C6 as the most accessible site for electrophilic substitution or cross-coupling reactions . This regiochemical bias can be exploited in parallel medicinal chemistry workflows to achieve predictable C6 functionalization without requiring protecting group strategies on the amino or methyl substituents, accelerating library synthesis. Procure from multiple vendors at 98% purity to ensure batch-to-batch synthetic consistency .

eNOS Pathway-Avoidance Designs in Cardiovascular Safety-Conscious Drug Discovery Programs

The absence of detectable eNOS inhibition for 4,5-dimethylpyridin-3-amine in curated bioactivity databases, contrasted with the measurable IC₅₀ of 600 nM for the 2-amino positional isomer , positions the 3-amino scaffold as a preferred starting point in drug discovery programs where eNOS-mediated cardiovascular effects are a known liability of the chemical series. While confirmatory screening is recommended, the differential database annotation provides an evidence-based rationale for scaffold prioritization in early-stage programs.

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